5-Chloroquinolin-8-yl 2-chlorobenzoate
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Overview
Description
5-Chloroquinolin-8-yl 2-chlorobenzoate is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.15. This compound is part of the quinoline family, which is known for its diverse biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Structures containing the 8-hydroxyquinoline scaffold, such as this compound, are known to be useful for anticancer drug development . They are important starting pharmacophores for preparing therapeutic agents with a wide spectrum of biological activities .
Mode of Action
The compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii . These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and mainly antitumor activities .
Preparation Methods
The synthesis of 5-Chloroquinolin-8-yl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloro-8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the esterification process . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloroquinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-chloro-8-hydroxyquinoline and 2-chlorobenzoic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloroquinolin-8-yl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar compounds to 5-Chloroquinolin-8-yl 2-chlorobenzoate include:
5-Chloroquinolin-8-yl 2-fluorobenzoate: This compound has a fluorine atom instead of a chlorine atom in the benzoate moiety.
5-Chloroquinolin-8-yl 2-bromobenzoate: This compound has a bromine atom in the benzoate moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-11(12)16(20)21-14-8-7-13(18)10-5-3-9-19-15(10)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOQZQADXODMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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